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molecular formula C12H8ClNO B8430262 8-chloro-5H-chromeno[3,4-c]pyridine

8-chloro-5H-chromeno[3,4-c]pyridine

Cat. No. B8430262
M. Wt: 217.65 g/mol
InChI Key: XDQHNSFAOKTRFU-UHFFFAOYSA-N
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Patent
US08969564B2

Procedure details

To a cooled solution of (4-(4-chloro-2-fluorophenyl)pyridin-3-yl)methanol (2.89 g, 12.14 mmol) in THF (10 mL) at 0° C. was added a sodium hydride (1.94 g, 48.6 mmol) suspension in THF (10 mL) and the resultant mixture was stirred at 0° C. for 40 min. The reaction was quenched by addition of cold water (15 mL) and extracted with ethyl acetate (3×15 mL). The combined organic extracts were dried with sodium sulfate and concentrated under reduced pressure. The residue so obtained was purified by column chromatography (50% ethyl acetate in pet ether) to afford 8-chloro-5H-chromeno[3,4-c]pyridine (1.6 g, 7.35 mmol, 61% yield) as a white solid. 1H NMR (400 MHz, MeOD) δ 8.54 (d, J=5.60 Hz, 1H), 8.43 (s, 1H), 7.89 (d, J=8.40 Hz, 1H), 7.76 (d, J=5.60 Hz, 1H), 7.14 (dd, J=2.40, 8.40 Hz, 1H), 7.07 (d, J=2.00 Hz, 1H), 5.24 (s, 2H); LCMS (ESI) m/e 218 [(M+H)+, calcd for C12H9ClNO 218.0].
Name
(4-(4-chloro-2-fluorophenyl)pyridin-3-yl)methanol
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][C:9]=2[CH2:14][OH:15])=[C:4](F)[CH:3]=1.[H-].[Na+]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[C:9](=[CH:10][N:11]=[CH:12][CH:13]=3)[CH2:14][O:15][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
(4-(4-chloro-2-fluorophenyl)pyridin-3-yl)methanol
Quantity
2.89 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C1=C(C=NC=C1)CO)F
Name
Quantity
1.94 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of cold water (15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue so obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (50% ethyl acetate in pet ether)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C1)OCC1=CN=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.35 mmol
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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